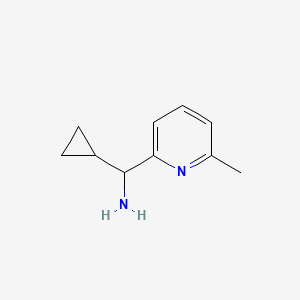

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

Beschreibung

BenchChem offers high-quality 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cyclopropyl-(6-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-3-2-4-9(12-7)10(11)8-5-6-8/h2-4,8,10H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQROMDPOMEPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. The document details its chemical properties, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential applications in drug discovery. The strategic incorporation of the cyclopropyl and 6-methyl-2-pyridinyl moieties suggests its utility as a versatile building block for the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities.

Introduction: The Strategic Importance of Cyclopropyl-Pyridinyl Scaffolds in Drug Design

The confluence of a cyclopropyl group and a pyridine ring within a single molecular entity represents a strategic approach in modern medicinal chemistry. The cyclopropyl group, a small, strained carbocycle, is increasingly utilized to enhance the pharmacological profile of drug candidates.[1] Its rigid structure can enforce a specific conformation, potentially increasing binding affinity to biological targets.[1] Furthermore, the cyclopropyl moiety is known to improve metabolic stability by blocking sites of oxidation, a critical factor in optimizing drug half-life.[2]

The pyridine ring, a bioisostere of benzene, is a common feature in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. The 6-methyl-2-pyridinyl substitution pattern, in particular, offers a handle for further functionalization and can influence the molecule's electronic properties and binding characteristics.[3] The combination of these two motifs in 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine results in a chiral amine building block with significant potential for the synthesis of novel compounds with diverse biological activities.[4][5]

Physicochemical Properties

The dihydrochloride salt of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is commercially available, indicating its stability as a solid.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ (Free Base) | [4] |

| Molecular Weight | 162.23 g/mol (Free Base) | - |

| Molecular Formula (Dihydrochloride) | C₁₀H₁₆Cl₂N₂ | [4] |

| Molecular Weight (Dihydrochloride) | 235.15 g/mol | [4] |

| Form | Solid | [4] |

| InChI Key | BNLQWXVWUIQAOA-UHFFFAOYSA-N | [4] |

| SMILES String | NC(C1=CC=CC(C)=N1)C2CC2.[H]Cl.[H]Cl | [4] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the formation of a ketone intermediate, followed by its conversion to the desired primary amine.

Caption: Proposed synthetic pathway for 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Cyclopropyl(6-methylpyridin-2-yl)methanone

This step involves the formation of an organolithium intermediate from 2-bromo-6-methylpyridine, followed by its reaction with cyclopropanecarbonitrile to yield the corresponding ketone.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-6-methylpyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, and the reaction mixture is stirred at -78 °C for 1 hour.

-

Acylation: A solution of cyclopropanecarbonitrile (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford cyclopropyl(6-methylpyridin-2-yl)methanone.

Step 2: Synthesis of Cyclopropyl(6-methylpyridin-2-yl)methanone Oxime

The ketone is converted to its oxime, a stable intermediate for subsequent reduction to the primary amine.

-

Reaction Setup: To a solution of cyclopropyl(6-methylpyridin-2-yl)methanone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) are added.

-

Oximation: The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can be used in the next step without further purification or purified by recrystallization.

Step 3: Reduction of the Oxime to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

The final step involves the reduction of the oxime to the target primary amine.

-

Reduction: The crude oxime (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation using a catalyst such as Raney Nickel under a hydrogen atmosphere. Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The residue is purified by an appropriate method, such as distillation or column chromatography, to yield 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine.

Characterization

The structural confirmation of the final compound and its intermediates would be achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the connectivity of atoms and the presence of the cyclopropyl and 6-methyl-2-pyridinyl moieties.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the primary amine.

Potential Applications in Drug Discovery

While specific biological activity for 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine has not been extensively reported in the public domain, its structural motifs are present in a variety of biologically active compounds. This suggests its potential as a valuable scaffold for the development of new therapeutics in several areas.

Central Nervous System (CNS) Disorders

The combination of a pyridine ring and a constrained amine is a common feature in compounds targeting CNS receptors. The rigid cyclopropyl group can help in achieving the desired conformation for optimal receptor binding.

Oncology

The 6-methyl-2-pyridinyl group is a key component in several kinase inhibitors. The introduction of the cyclopropylamine moiety could lead to novel compounds with potential anticancer activity.

Infectious Diseases

The pyridine nucleus is a well-established pharmacophore in the development of antibacterial and antiviral agents. The unique physicochemical properties imparted by the cyclopropyl group could lead to derivatives with improved efficacy and pharmacokinetic profiles.

Caption: Potential therapeutic areas for derivatives of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine.

Conclusion

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a chiral building block with significant potential in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a multi-step sequence from commercially available starting materials. The strategic combination of a metabolically robust cyclopropyl group and a versatile 6-methyl-2-pyridinyl moiety makes this compound a valuable scaffold for the discovery of novel therapeutic agents across a range of disease areas. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug development.

References

-

methanone. MDPI. Available at: [Link]

- Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. Google Patents.

-

C-[1-(6-Bromo-pyridin-2-yl)-cyclopropyl]-methylamine In Stock. Anichem. Available at: [Link]

-

1-(1-cyclopropylpyrrol-2-yl)-N-methylmethanamine. PubChem. Available at: [Link]

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. Available at: [Link]_

-

6-Cyclopropyl-2-[3-(5-{[5-(4-Ethylpiperazin-1-Yl)pyridin-2-Yl]amino}-1-Methyl-6-Oxo-1,6-Dihydropyridin-3-Yl)-2-(Hydroxymethyl)phenyl]-8-Fluoroisoquinolin-1(2h)-One. PubChem. Available at: [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

- Melt-extruded solid dispersions containing an apoptosis-inducing agent. Google Patents.

-

Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Available at: [Link]

-

4-Cyclopropyl-6-methyl-2-pyrimidinamine. PubChem. Available at: [Link]

- DNA polymerases having improved labeled nucleotide incorporation properties. Google Patents.

-

Synthesis of cyclopropanes via organoiron methodology: preparation of the C9–C16 alkenylcyclopropane segment of ambruticin. Chemical Communications (RSC Publishing). Available at: [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

-

A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Arkivoc. Available at: [Link]

-

Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

6-cyclopropyl-N-{1-[2-(dimethylamino)ethyl]-3-(pyridin-2-yl). PubChem. Available at: [Link]

- Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide. Google Patents.

-

United States Patent (19) 11 Patent Number. Googleapis.com. Available at: [Link]

-

Patents Assigned to ACS Industries, Inc. Justia Patents. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]

- 2. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6-cyclopropyl-N-{1-[2-(dimethylamino)ethyl]-3-(pyridin-2-yl)-1H-pyrazol-5-yl}-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide | C25H27N9O | CID 53328445 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation of 1-cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, a molecule of interest due to its unique combination of a strained cyclopropyl ring and a substituted pyridine moiety. Such motifs are prevalent in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1]

This document is intended for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the rationale behind the selection of specific analytical techniques, the interpretation of the resulting data, and the synergistic interplay between different methods to arrive at an unambiguous structural assignment.

Molecular Structure and Key Features

The molecule , 1-cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, possesses several key structural features that will be interrogated by various spectroscopic techniques:

-

A 6-methyl-2-substituted pyridine ring: This aromatic heterocycle will exhibit characteristic signals in NMR and specific absorption bands in IR spectroscopy. The substitution pattern is crucial to confirm.

-

A cyclopropyl group: This highly strained three-membered ring has unique spectroscopic signatures, particularly in ¹H and ¹³C NMR, due to the unusual bond angles and electron distribution.[1]

-

A chiral methanamine bridge: The carbon atom connecting the pyridine ring, the cyclopropyl group, and the amine group is a stereocenter. While this guide focuses on the constitutional isomer, the potential for chirality should be noted.

-

A primary amine group: This functional group will have a distinct signature in IR spectroscopy and its protons may be observable in ¹H NMR, although they are often broad and can exchange with deuterium.

Proposed Synthetic Pathway

A plausible synthetic route for 1-cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine can be adapted from known methods for preparing similar cyclopropyl alkyl amines.[2] A common approach involves the reductive amination of a suitable ketone precursor.

Caption: Proposed synthesis of the target molecule.

Analytical Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of 1-cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine. The following workflow ensures a self-validating system where data from each analysis corroborates the others.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[3]

Experimental Protocol

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Ionization Source: Electrospray ionization (ESI) is suitable for this amine-containing compound.

-

Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Expected Data and Interpretation

The molecular formula of 1-cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is C₁₀H₁₄N₂. The expected monoisotopic mass is approximately 162.1157 g/mol .

| Ion | Formula | Expected m/z | Interpretation |

| [M+H]⁺ | [C₁₀H₁₅N₂]⁺ | ~163.1235 | The protonated molecular ion, confirming the molecular weight. |

| [M-NH₂]⁺ | [C₁₀H₁₂N]⁺ | ~144.0964 | Loss of the amino group. |

| [M-C₃H₅]⁺ | [C₇H₉N₂]⁺ | ~121.0760 | Loss of the cyclopropyl group. |

The fragmentation pattern will provide evidence for the connectivity of the different structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4]

Experimental Protocol

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration | Interpretation |

| 3400-3250 | N-H stretch | Characteristic of a primary amine. Often appears as a doublet. |

| 3100-3000 | C-H stretch (aromatic & cyclopropyl) | Presence of sp² and strained sp³ C-H bonds.[5] |

| 2960-2850 | C-H stretch (aliphatic) | Methyl and methine C-H bonds. |

| ~1600, ~1580 | C=C and C=N stretch | Aromatic ring vibrations of the pyridine moiety.[6] |

| ~1450 | C-H bend | Bending vibrations of the methyl and cyclopropyl groups. |

| ~1020 | Cyclopropane ring vibration | A characteristic band for the cyclopropyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and number of protons and carbons.[3][7]

Experimental Protocol

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.[3]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.[3]

-

2D NMR (COSY, HSQC): Acquire Correlation SpectroscopY (COSY) to establish H-H couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | t | 1H | Py-H4 | Typical downfield shift for pyridine protons.[8] |

| ~7.1 | d | 1H | Py-H3 or H5 | |

| ~6.9 | d | 1H | Py-H5 or H3 | |

| ~3.5 | m | 1H | CH-NH₂ | Methine proton adjacent to two electron-withdrawing groups (pyridine, NH₂). |

| ~2.5 | s | 3H | CH₃ | Methyl group on the pyridine ring.[8] |

| ~1.6 | br s | 2H | NH₂ | Amine protons, often broad and exchangeable. |

| ~1.0 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl group. |

| 0.2-0.6 | m | 4H | Cyclopropyl-CH₂ | Diastereotopic methylene protons of the cyclopropyl group, shifted significantly upfield due to ring strain. |

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | Py-C2 | Carbon attached to nitrogen and the methanamine group. |

| ~157 | Py-C6 | Carbon attached to nitrogen and the methyl group. |

| ~136 | Py-C4 | |

| ~121 | Py-C5 | |

| ~118 | Py-C3 | |

| ~60 | CH-NH₂ | Methine carbon. |

| ~24 | CH₃ | Methyl carbon. |

| ~15 | Cyclopropyl-CH | Methine carbon of the cyclopropyl group. |

| ~3 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl group, characteristically upfield. |

Conclusion

The structural elucidation of 1-cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides a rapid screen for key functional groups, namely the primary amine and the aromatic pyridine ring. Finally, a comprehensive suite of NMR experiments, including ¹H, ¹³C, and 2D techniques, allows for the complete and unambiguous assignment of the carbon-hydrogen framework and the precise placement of substituents. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in the advancement of any research or development program involving this novel chemical entity.

References

- Vertex AI Search, Google. (2025). A Strategy to Minimize Reactive Metabolite Formation.

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.

- National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST WebBook.

- ChemicalBook. (n.d.). 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum.

- Google Patents. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

- BenchChem. (n.d.). Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide.

- National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine....

- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12(9), 615-621.

- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.

Sources

- 1. longdom.org [longdom.org]

- 2. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chemical and physical properties of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and analytical characterization of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the handling, synthesis, and analysis of this compound.

Introduction and Structural Framework

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a cyclopropylmethanamine moiety. The presence of the sterically constrained cyclopropyl group and the basic amine attached to a chiral center, combined with the aromatic pyridine scaffold, makes this molecule a potentially valuable building block in medicinal chemistry. The structural combination suggests possible interactions with various biological targets, a characteristic often sought in the development of novel therapeutic agents.

The structural features, including a chiral center and a basic nitrogen atom, are pivotal for its potential pharmacological activity. The pyridine ring can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.

Physicochemical Properties

Table 1: Physicochemical Properties

| Property | Value (Dihydrochloride Salt) | Value (Free Base - Estimated) | Source |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 235.15 g/mol | 162.23 g/mol | [1] |

| Appearance | Solid | Liquid (presumed) | [1] |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| Solubility | Soluble in water | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane |

Synthesis and Mechanistic Insights

A definitive, published synthetic protocol for 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is not currently available. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations of similar pyridine derivatives. The following proposed synthesis starts from the commercially available 6-methyl-2-acetylpyridine.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-(1-(6-methylpyridin-2-yl)ethylidene)hydroxylamine (Oxime Intermediate)

-

To a solution of 6-methyl-2-acetylpyridine (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

-

Purify the crude product by column chromatography on silica gel.

Causality: The formation of an oxime from the ketone is a standard and high-yielding reaction that serves to introduce a nitrogen atom at the desired position, which can then be reduced to the primary amine.

Step 2: Synthesis of 1-(6-Methylpyridin-2-yl)ethan-1-amine (Amine Intermediate)

-

Dissolve the oxime intermediate (1 equivalent) in methanol.

-

Add a catalytic amount of Palladium on carbon (10% w/w).

-

Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the amine intermediate, which can often be used in the next step without further purification.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines.

Step 3: Synthesis of N-(1-(6-methylpyridin-2-yl)ethyl)cyclopropanecarboxamide (Amide Intermediate)

-

Dissolve the amine intermediate (1 equivalent) and a base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide intermediate.

-

Purify by column chromatography if necessary.

Causality: The acylation of the primary amine with cyclopropanecarbonyl chloride forms the corresponding amide, introducing the cyclopropyl moiety.

Step 4: Synthesis of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine (Final Product)

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the amide intermediate (1 equivalent) in anhydrous THF.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Causality: The reduction of the amide with a strong reducing agent like LiAlH₄ is a standard method to obtain the corresponding amine.

Analytical Characterization

The structural confirmation of the synthesized 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, ~7-8.5 ppm), the methyl group on the pyridine ring (a singlet around 2.5 ppm), the methine proton adjacent to the amine and cyclopropyl group (a multiplet), the cyclopropyl protons (in the upfield region, ~0-1 ppm), and the amine protons (a broad singlet, the chemical shift of which is dependent on concentration and solvent).

-

¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the pyridine ring, the methyl group, the methine carbon, and the carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

-

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclopropyl and methyl groups.

-

C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. For the free base (C₁₀H₁₄N₂), the expected molecular ion peak [M]⁺ would be at m/z 162.23. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Potential Applications in Drug Discovery

While specific biological activity for 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is not documented, the structural motifs present in the molecule are found in various biologically active compounds. The cyclopropylamine moiety is a known pharmacophore in several classes of drugs, and pyridine rings are ubiquitous in medicinal chemistry. Similar structures have been investigated for their potential as enzyme inhibitors and receptor modulators. The combination of a chiral amine, a rigid cyclopropyl group, and a substituted pyridine ring makes this compound an interesting candidate for screening in various drug discovery programs, particularly those targeting the central nervous system or infectious diseases.

Safety and Handling

The dihydrochloride salt of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is classified as acutely toxic if swallowed and causes serious eye irritation.[1]

GHS Hazard Statements:

Precautionary Statements:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine represents a chemical scaffold with significant potential for applications in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and methods for its analytical characterization. The information presented herein is intended to facilitate further research and exploration of this promising molecule.

References

- A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor Antagonist. Journal of Medicinal Chemistry.

- Pyridine Synthesis via Unprecedented 6-endo-Cyclization of Cyclopropylamides with Alkynes.

- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.

- Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Synthesis method of cyclopropyl methyl ketone.

- 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.

-

Ethanone, 1-cyclopropyl-. NIST WebBook. [Link]

- Method of preparing 1-methylcyclopropene and applying the same to plants.

-

1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoro-3-(phenylmethyl)-4(1H)-quinolinone. PubChem. [Link]

-

N-(1-adamantylmethyl)-1-cyclopropyl-methanamine. PubChem. [Link]

- Methods and intermediates for preparing therapeutic compounds.

-

(1-Methylcyclopropyl)methanamine. PubChem. [Link]

-

(S)-cyclopropyl-(6-nitro-3-pyridinyl)methanamine. PubChem. [Link]

-

1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide. PubChem. [Link]

-

1-(6-cyclopropyl-2-pyridinyl)-N-methylmethanamine. PubChem. [Link]

-

List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]

-

1-cyclopropyl-1-(4-methyl-2-pyridinyl)methanamine. ChemBK. [Link]

Sources

An In-depth Technical Guide to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: Identification, Characterization, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. The guide focuses on the definitive identification, analytical characterization, and synthetic approaches for this compound. While a specific CAS number for the free base remains elusive in public databases, this guide centers on its well-documented dihydrochloride salt, providing essential data for researchers. The content herein is designed to support drug discovery and development professionals by offering a detailed understanding of this molecule's properties and the technical methodologies for its analysis.

Introduction: The Significance of Pyridinylmethanamines in Drug Discovery

Pyridinylmethanamine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological receptors and enzymes. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the methanamine moiety provides a basic center for salt formation and further functionalization. The incorporation of a cyclopropyl group often enhances metabolic stability, modulates lipophilicity, and can introduce conformational constraints that improve binding affinity to target proteins. 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine combines these features, making it a valuable building block for the synthesis of novel therapeutic agents.

Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical research and development. While a dedicated CAS number for the free base of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is not readily found in public chemical registries, its dihydrochloride salt is well-characterized and commercially available.

Key Identifiers

The primary identifier for the dihydrochloride salt of the target compound is its MDL number.

| Identifier | Value | Source |

| Chemical Name | 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride | Sigma-Aldrich |

| MDL Number | MFCD18071209 | Sigma-Aldrich |

| PubChem Substance ID | 329775956 | Sigma-Aldrich |

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | Sigma-Aldrich |

| Molecular Weight | 235.15 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| InChI | 1S/C10H14N2.2ClH/c1-7-3-2-4-9(12-7)10(11)8-5-6-8;;/h2-4,8,10H,5-6,11H2,1H3;2*1H | Sigma-Aldrich |

| InChI Key | BNLQWXVWUIQAOA-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | NC(C1=CC=CC(C)=N1)C2CC2.[H]Cl.[H]Cl | Sigma-Aldrich |

Analytical Characterization Workflow

A robust analytical workflow is essential for the unambiguous identification and quality control of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine. This section outlines the key spectroscopic and chromatographic techniques.

Unveiling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanism of Action of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the rational design of small molecules with therapeutic promise is a cornerstone of innovation. This document provides an in-depth technical exploration of the novel chemical entity, 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine. In the absence of empirical data for this specific molecule, this guide synthesizes established pharmacological principles and structure-activity relationships of its constituent moieties to propose a set of plausible biological targets and mechanisms of action. This analysis is intended to serve as a foundational resource for researchers, offering a structured framework for the systematic investigation of this compound's therapeutic potential. We present hypothesized mechanisms, detailed protocols for their experimental validation, and a forward-looking perspective on the potential applications of this promising molecule.

Structural Deconstruction and Pharmacological Precedent

The structure of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine integrates three key pharmacophoric elements: a 6-methyl-2-pyridinyl core, a cyclopropyl group, and a methanamine linker. An analysis of existing literature on compounds bearing these individual and combined features provides a logical starting point for hypothesizing its biological activity.

-

The Pyridine Scaffold: The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, known for its ability to engage in a variety of biological interactions. Pyridine derivatives exhibit a vast spectrum of activities, including anticancer, antimicrobial, analgesic, and psychotropic effects.[1][2] The substitution pattern on the pyridine ring is critical in determining its biological target and efficacy. Specifically, the 2-substituted pyridine motif is found in compounds with analgesic and central nervous system muscle relaxant properties.[3]

-

The 2-Aminomethylpyridine Moiety: This structural element is present in a number of bioactive compounds. For instance, derivatives of 2-pyridinemethylamine have been identified as potent and selective agonists for the 5-HT1A receptor, suggesting potential applications in treating depression and anxiety.[4] Furthermore, 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been developed as irreversible inhibitors of the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2), a target for fibrotic diseases.[5]

-

The Cyclopropyl Group: In medicinal chemistry, the cyclopropyl group is often incorporated to enhance metabolic stability and introduce conformational rigidity.[6] Its presence can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. This moiety is a feature of several FDA-approved drugs with diverse applications, including antiviral, antiplatelet, and anticancer therapies, highlighting its versatility in drug design.[7]

Hypothesized Mechanisms of Action

Based on the analysis of its structural components, we propose two primary, experimentally testable hypotheses for the mechanism of action of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine.

Hypothesis 1: Modulation of Central Nervous System (CNS) Receptors

Given the prevalence of the pyridinylmethanamine scaffold in CNS-active compounds, it is plausible that the target molecule interacts with neurotransmitter receptors.

-

Hypothesized Target: Serotonin (5-HT) or dopamine receptors. The structural similarity to 5-HT1A receptor agonists makes this a primary family of interest.[4]

-

Proposed Signaling Pathway:

Caption: Hypothesized GPCR signaling cascade initiated by the compound.

Hypothesis 2: Enzyme Inhibition

The presence of the primary amine and the overall structure suggest potential for interaction with enzymes, particularly those involved in monoamine metabolism or extracellular matrix remodeling.

-

Hypothesized Target: Monoamine oxidases (MAO-A or MAO-B) or lysyl oxidases (LOX/LOXL). The cyclopropylamine moiety is a known feature of some MAO inhibitors.[8]

-

Proposed Interaction:

Caption: Proposed model of competitive enzyme inhibition by the compound.

Experimental Validation Strategy

A multi-tiered approach is recommended to systematically test the proposed hypotheses.

In Silico and In Vitro Screening

A logical first step is to perform computational and high-throughput in vitro screening to narrow down the potential biological targets.

| Experiment | Objective | Methodology | Expected Outcome |

| Computational Docking | To predict binding affinity to a panel of CNS receptors and enzymes. | Molecular docking simulations against crystal structures of 5-HT receptors, dopamine receptors, MAO-A/B, and LOXL2. | A ranked list of potential targets based on predicted binding energies and poses. |

| Receptor Binding Assays | To experimentally determine binding affinity to a panel of receptors. | Radioligand binding assays using cell membranes expressing the target receptors. | Ki values indicating the compound's affinity for each receptor. |

| Enzyme Inhibition Assays | To determine the inhibitory potential against target enzymes. | Biochemical assays measuring the activity of purified MAO-A/B and LOXL2 in the presence of the compound. | IC50 values indicating the compound's inhibitory potency. |

Cellular and Functional Assays

Following initial screening, cellular assays are crucial to determine the functional consequences of target engagement.

| Experiment | Objective | Methodology | Expected Outcome |

| cAMP Assay | To assess functional activity at G-protein coupled receptors (GPCRs). | Measurement of intracellular cyclic AMP levels in cells expressing the target GPCR following compound treatment. | Determination of agonist or antagonist activity. |

| Cell-Based MAO Activity Assay | To confirm MAO inhibition in a cellular context. | Measurement of MAO activity in neuronal cell lines treated with the compound. | Confirmation of cellular target engagement and potency. |

| Collagen Cross-linking Assay | To assess the effect on LOXL2-mediated collagen cross-linking. | Measurement of collagen cross-linking in fibroblast cell cultures treated with the compound. | Indication of functional inhibition of LOXL2. |

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine for the human 5-HT1A receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

[3H]8-OH-DPAT (radioligand).

-

Test compound (1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine).

-

5-HT (serotonin) for non-specific binding determination.

-

Binding buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]8-OH-DPAT (at a final concentration equal to its Kd), and 50 µL of the test compound dilution.

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 10 µM 5-HT.

-

Add 50 µL of cell membrane suspension to each well.

-

Incubate the plate at 25°C for 60 minutes.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Protocol: In Vitro MAO-B Inhibition Assay

Objective: To determine the IC50 value of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine for human monoamine oxidase B (MAO-B).

Materials:

-

Recombinant human MAO-B.

-

Benzylamine (MAO-B substrate).

-

Amplex® Red reagent.

-

Horseradish peroxidase (HRP).

-

Test compound.

-

Pargyline (positive control inhibitor).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compound and pargyline in assay buffer.

-

In a 96-well plate, add 20 µL of the test compound or control to the appropriate wells.

-

Add 20 µL of MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

-

Prepare a reaction mixture containing benzylamine, Amplex® Red, and HRP in assay buffer.

-

Initiate the reaction by adding 60 µL of the reaction mixture to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Concluding Remarks and Future Directions

The novel molecule, 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, represents an intriguing starting point for a drug discovery program. Based on a thorough analysis of its constituent chemical motifs, we have formulated plausible hypotheses for its mechanism of action, centering on the modulation of CNS receptors or the inhibition of key enzymes. The experimental framework provided in this guide offers a clear and logical path for the elucidation of its true biological activity.

Future research should focus on the systematic execution of these validation studies. Positive results in the initial in vitro screens should be followed by more complex cellular and in vivo models to assess the therapeutic potential and pharmacokinetic properties of the compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency, selectivity, and drug-like properties. The journey from a novel chemical entity to a therapeutic agent is long and challenging, but the foundational work outlined here provides a robust starting point for unlocking the potential of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine.

References

-

Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 150, 107435. [Link]

- Bayer Aktiengesellschaft. (2012). Process for the preparation on 2-aminomethylpyridine derivatives.

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

-

National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PubMed Central. [Link]

-

Gashaw, I., et al. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews, 74(3), 658-684. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

-

Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694. [Link]

-

Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660. [Link]

-

Novakov, O., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-423. [Link]

-

ResearchGate. (2026). Target Identification Approaches in Drug Discovery. [Link]

-

MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

-

Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

Technology Networks. (2024). Target Identification & Validation in Drug Discovery. [Link]

-

ResearchGate. (2025). Newer biologically active pyridines: A potential review. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). [Link]

-

El-Sayed, N. N., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 54, 150-156. [Link]

-

ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. [Link]

-

International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PubMed Central. [Link]

-

O'Dell, T. B., et al. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics, 128(1), 65-74. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties [pubmed.ncbi.nlm.nih.gov]

- 4. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Cyclopropyl-Pyridine Compounds in Modern Drug Discovery

Abstract

The cyclopropyl-pyridine scaffold represents a privileged structural motif in medicinal chemistry, uniquely blending the conformational rigidity and metabolic stability of the cyclopropyl group with the versatile chemical and electronic properties of the pyridine ring. This guide provides an in-depth analysis of cyclopropyl-pyridine compounds, tailored for researchers, medicinal chemists, and drug development professionals. We will explore the strategic rationale for its use, delve into robust synthetic methodologies, analyze its impact on pharmacokinetic profiles, and survey its application across various therapeutic areas, including oncology and neuroscience. This document is designed not as a rigid template, but as a dynamic guide, synthesizing technical accuracy with field-proven insights to empower the next wave of discovery.

The Strategic Value of the Cyclopropyl-Pyridine Moiety

The deliberate incorporation of a cyclopropyl group onto a pyridine core is a powerful strategy in modern drug design. The pyridine ring itself is a cornerstone of medicinal chemistry, found in numerous commercial drugs, valued for its ability to engage in hydrogen bonding, its aqueous solubility at physiological pH, and its role as a bioisostere for a phenyl ring.[1][2] The addition of a cyclopropyl group—a strained, three-membered carbocycle—introduces a unique set of physicochemical properties that can overcome common drug development hurdles.[3][4]

Key Advantages:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This "metabolic blocking" can reduce clearance, prolong half-life, and minimize the formation of potentially toxic or active metabolites.[5]

-

Enhanced Potency & Selectivity: The rigid, three-dimensional nature of the cyclopropyl group constrains the conformation of the molecule. This pre-organization for binding to a biological target can lead to a more favorable entropic profile upon binding, resulting in enhanced potency and selectivity.[3]

-

Improved Physicochemical Properties: The cyclopropyl moiety can modulate key drug-like properties. It can increase lipophilicity, which may enhance membrane permeability. Furthermore, its electronic nature can influence the pKa of the pyridine nitrogen, affecting solubility and target engagement.[3][5]

-

Novel Chemical Space: As a "non-classical" bioisostere for groups like vinyl or isopropyl, the cyclopropyl ring allows chemists to explore novel chemical space and escape patent-protected areas.[4]

Core Synthetic Strategies

The construction of cyclopropyl-pyridine scaffolds can be approached from several angles, primarily involving either the formation of the cyclopropyl ring on a pyridine precursor or the coupling of pre-formed cyclopropyl and pyridine fragments. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the preeminent method for forging the bond between a cyclopropyl group and a pyridine ring. This reaction is highly valued for its mild conditions and exceptional functional group tolerance.[6]

Causality in Experimental Design: The reaction typically involves the coupling of a halopyridine (or triflate) with a cyclopropylboronic acid or its more stable trifluoroborate salt.[6][7]

-

Catalyst Choice: Palladium complexes bearing bulky, electron-rich phosphine ligands, such as S-Phos or RuPhos, are often superior for coupling with less reactive heteroaryl chlorides.[8][9] Pd(dppf)Cl2 is a robust, general-purpose catalyst for bromo- and iodopyridines.

-

Base Selection: A base is crucial for activating the boronic acid to facilitate transmetalation.[9] Strong bases like K3PO4 or Cs2CO3 are commonly used. For substrates with base-labile functional groups, milder conditions using KF can be effective.[9]

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typical, as water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Cyclopropanation of Vinylpyridines

An alternative strategy involves the cyclopropanation of a pre-existing vinylpyridine. This method is particularly useful when the corresponding vinyl starting material is readily accessible.

-

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically generated from diiodomethane (CH2I2) and a zinc-copper couple (Zn(Cu)), to add a methylene group across the double bond. It is known for its stereospecificity.[10]

-

Corey-Chaykovsky Reaction: This reaction employs a sulfur ylide, such as dimethylsulfoxonium methylide, to transfer a methylene group to the alkene. It is often complementary to the Simmons-Smith reaction and can be advantageous for more electron-poor alkenes.[10]

Impact on Pharmacokinetics and Drug Metabolism

The introduction of a cyclopropyl group often has a profound and beneficial impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

As previously noted, the primary advantage is the enhancement of metabolic stability.[5] The C-H bonds of a cyclopropyl ring are stronger and less accessible to CYP enzymes compared to those in an analogous isopropyl or ethyl group. This reduces the likelihood of oxidative metabolism at that position, which can be a metabolic "soft spot" in many molecules.[5][11] For example, in the development of the HMG-CoA reductase inhibitor Pitavastatin, a cyclopropyl group was used to divert metabolism away from the CYP3A4 pathway, thereby reducing the potential for drug-drug interactions (DDIs).[5]

However, it is crucial to recognize that N-cyclopropyl amines can present a metabolic liability. Oxidative metabolism can lead to ring-opening and the formation of reactive intermediates. Therefore, careful metabolite identification studies are essential during preclinical development.[5]

Therapeutic Applications: Case Studies

The cyclopropyl-pyridine motif is prevalent across a wide range of therapeutic areas, demonstrating its versatility and effectiveness.

Oncology

In oncology, this scaffold is frequently found in kinase inhibitors. The pyridine core often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase active site, while the cyclopropyl group can provide potency and selectivity by probing hydrophobic pockets or improving the overall ADME profile.

-

CSF1R Inhibitors: A series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs were developed as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. In this series, compound 12b emerged as a potent inhibitor with low-nanomolar activity. While metabolic stability was a challenge for some analogs with an unsubstituted pyridine ring, this highlights the importance of strategic placement of substituents to block metabolic hotspots.[11]

Central Nervous System (CNS) Disorders

For CNS-targeted drugs, the ability to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties conferred by the cyclopropyl-pyridine moiety can be fine-tuned to achieve the necessary balance of lipophilicity and low P-glycoprotein (P-gp) efflux required for CNS penetration.[3]

-

Anticonvulsants: Pyridine derivatives have a long history as anticonvulsant agents, often acting on GABA-A or NMDA receptors.[2][12] The incorporation of a cyclopropyl group can enhance potency and improve the pharmacokinetic profile, leading to better brain exposure and duration of action. For example, synthesized derivatives of N'-cyclopropyl-3-[3,4-dichlorophenyl]-3H-imidazo[4,5-b]pyridine-2-carbohydrazide have been investigated for CNS activity.[12]

Table 1: Representative Cyclopropyl-Pyridine Compounds and Their Biological Targets

| Compound Class | Therapeutic Area | Biological Target/Activity | Key Role of Cyclopropyl-Pyridine | Reference |

| Imidazo[4,5-b]pyridines | CNS Disorders | Anticonvulsant Activity | Core scaffold for CNS penetration and receptor interaction. | [12] |

| Pyrrolo[2,3-d]pyrimidines | Oncology | CSF1R Inhibition | Scaffold providing kinase hinge-binding and metabolic stability. | [11] |

| Pyridine Alkaloids | CNS Disorders | nAChR Modulation | Natural product scaffold with CNS activity. | [13] |

Key Experimental Protocols

Trustworthiness in research is built on reproducibility. The following protocols provide a self-validating framework for the synthesis and characterization of a representative cyclopropyl-pyridine compound.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine

This protocol describes a standard procedure for the synthesis of 2-cyclopropyl-5-methylpyridine.

Materials:

-

2-Bromo-5-methylpyridine (1.0 mmol, 172 mg)

-

Cyclopropylboronic acid (1.5 mmol, 129 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol, 41 mg)

-

Potassium Carbonate (K2CO3) (3.0 mmol, 414 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To a 25 mL Schlenk flask, add 2-bromo-5-methylpyridine, cyclopropylboronic acid, Pd(dppf)Cl2, and K2CO3.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halopyridine is consumed.

-

Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Validation Checkpoint 2: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Validation Checkpoint 3: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.

Future Outlook

The cyclopropyl-pyridine scaffold will undoubtedly continue to be a mainstay in drug discovery. Future research will likely focus on the development of novel, more efficient synthetic methods, including C-H activation and photocatalytic approaches, to install the cyclopropyl group with even greater precision and efficiency. As our understanding of complex biological systems deepens, the unique properties of these compounds will be leveraged to design highly selective modulators of challenging targets, pushing the boundaries of medicine in oncology, neuroscience, and beyond.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

- A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.

- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ

- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

- Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC.

- Application of Cyclopropane in Drug Discovery. PharmaBlock.

- ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- ChemScene: Building blocks | Bioactive small molecules. ChemScene.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- The Cyclopropyl Group in Medicinal Chemistry.

- Antiproliferative effects of novel pyridine derivatives on cancer cells. Medical Journal of Trakia University.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

- Suzuki Coupling. Organic Chemistry Portal.

- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC.

- Pyridine alkaloids with activity in the central nervous system. PMC.

- Pyridine alkaloids with activity in the central nervous system.

- A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.

- Synthesis of 3-cyclopropyl-substituted...

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. audreyli.com [audreyli.com]

- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: A Technical Guide

Introduction

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a substituted aminomethane derivative featuring a unique combination of a cyclopropyl ring, a methyl-substituted pyridine ring, and a primary amine. This trifecta of functional groups imparts specific stereoelectronic properties that are of significant interest in medicinal chemistry and drug development. A thorough understanding of its structural and electronic characteristics is paramount for its application, and this is primarily achieved through a detailed analysis of its spectroscopic data.

This technical guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound effectively.

Molecular Structure and Key Features

The structural features of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine are pivotal in determining its spectroscopic signature. The molecule's chirality at the methine carbon, the strained cyclopropyl ring, and the substituted aromatic pyridine ring all contribute to a complex and informative set of spectral data.

Caption: A typical workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Molecular Ion: The molecular formula of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is C₁₀H₁₄N₂. The expected monoisotopic mass is approximately 162.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 162.

Predicted Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. The most likely fragmentation pathways involve the cleavage of bonds adjacent to the amine and the pyridine ring, as well as the opening of the cyclopropyl ring.

Table 4: Predicted Major Mass Fragments

| m/z | Proposed Fragment | Notes |

| 162 | [C₁₀H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 121 | [M - C₃H₅]⁺ | Loss of a cyclopropyl radical. |

| 107 | [C₇H₉N]⁺ | Cleavage of the C-C bond between the methine and cyclopropyl groups. |

| 93 | [C₆H₇N]⁺ | Pyridine ring fragment. |

Visualization of Fragmentation:

Caption: Predicted major fragmentation pathways for the target molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information serves as a valuable resource for researchers in the fields of chemical synthesis, medicinal chemistry, and drug development, enabling them to confidently identify and characterize this compound and its derivatives. The provided protocols and interpretations are grounded in established scientific practices, ensuring a high degree of reliability and utility.

References

Solubility profile of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine in various solvents

An In-depth Technical Guide to the Solubility Profile of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine and a detailed framework for its experimental determination. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the theoretical principles governing solubility, predicts the compound's behavior in various solvent systems based on its molecular structure, and offers detailed, field-proven protocols for accurate solubility assessment. By integrating theoretical insights with practical methodologies, this guide aims to empower scientists to effectively characterize and utilize this compound in their research and development endeavors.

Introduction to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine and the Imperative of Solubility Profiling

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a substituted pyridinylmethanamine derivative featuring a cyclopropyl group. Its structural motifs, particularly the pyridine ring and the primary amine, are common in medicinal chemistry, suggesting its potential as a key intermediate or an active pharmaceutical ingredient (API).[1][2][3] The unique combination of a rigid cyclopropyl group, a basic amine, and an aromatic heterocycle imparts a specific set of physicochemical properties that are critical to understand for any application.

Solubility is a fundamental physicochemical property that dictates the viability of a compound for a wide range of applications, from its performance in biological systems to its ease of handling in synthetic and formulation processes. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis, solubility in organic solvents is crucial for reaction kinetics, purification, and crystallization. Therefore, a thorough understanding of the solubility profile of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine in various solvents is a prerequisite for its successful application.

This guide will provide a robust framework for elucidating this critical parameter. We will explore the theoretical underpinnings of solubility, offer a predictive analysis of the compound's behavior, and present detailed experimental protocols for its empirical determination.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The overall free energy of dissolution, encompassing both enthalpy and entropy, determines the extent to which a solute will dissolve.[4] Key interactions include:

-

Hydrogen Bonding: The primary amine and the nitrogen atom in the pyridine ring of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine can act as hydrogen bond acceptors, while the N-H of the primary amine can act as a hydrogen bond donor. This suggests a strong potential for solubility in protic solvents like water, methanol, and ethanol.

-

Dipole-Dipole Interactions: The pyridine ring and the C-N bonds introduce polarity into the molecule, allowing for favorable interactions with polar aprotic solvents such as DMSO and DMF.

-

Van der Waals Forces: The nonpolar cyclopropyl and methyl groups, as well as the aromatic ring, will interact via these weaker forces, which will be the primary driver of solubility in nonpolar solvents like hexane and toluene.